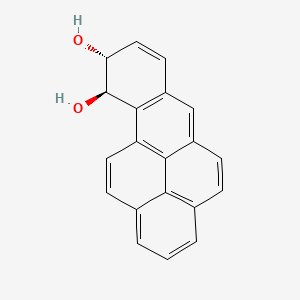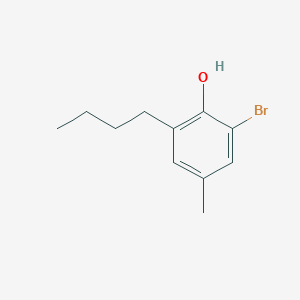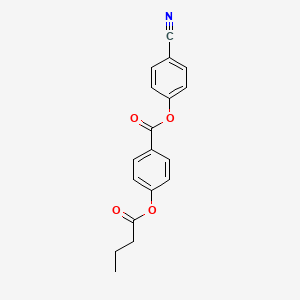
4-Cyanophenyl 4-(butanoyloxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Butyryloxy)benzoic acid 4-cyanophenyl ester is an organic compound with the molecular formula C18H15NO4 and a molecular weight of 309.32 g/mol . It is also known by other names such as p-(Butyryloxy)benzoic acid p-cyanophenyl ester and Benzoic acid, 4-(1-oxobutoxy)-, 4-cyanophenyl ester . This compound is characterized by the presence of a butyryloxy group attached to a benzoic acid moiety, which is further esterified with a 4-cyanophenyl group.
Métodos De Preparación
The synthesis of 4-(Butyryloxy)benzoic acid 4-cyanophenyl ester typically involves esterification reactions. One common method is the reaction of 4-(Butyryloxy)benzoic acid with 4-cyanophenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Análisis De Reacciones Químicas
4-(Butyryloxy)benzoic acid 4-cyanophenyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-(Butyryloxy)benzoic acid and 4-cyanophenol.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Aplicaciones Científicas De Investigación
4-(Butyryloxy)benzoic acid 4-cyanophenyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed ester hydrolysis reactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Butyryloxy)benzoic acid 4-cyanophenyl ester involves its interaction with specific molecular targets. For instance, the ester bond can be hydrolyzed by esterases, releasing the corresponding acid and alcohol. The nitrile group can interact with nucleophiles, leading to various chemical transformations .
Comparación Con Compuestos Similares
4-(Butyryloxy)benzoic acid 4-cyanophenyl ester can be compared with similar compounds such as:
4-Butylbenzoic acid 4-cyanophenyl ester: Similar structure but with a butyl group instead of a butyryloxy group.
4-Ethylbenzoic acid 4-cyanophenyl ester: Contains an ethyl group instead of a butyryloxy group.
4-[(4-Butylbenzoyl)oxy]benzoic acid 4-cyanophenyl ester: Contains a butylbenzoyl group instead of a butyryloxy group.
These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical reactivity and applications.
Propiedades
Número CAS |
56131-51-2 |
|---|---|
Fórmula molecular |
C18H15NO4 |
Peso molecular |
309.3 g/mol |
Nombre IUPAC |
(4-cyanophenyl) 4-butanoyloxybenzoate |
InChI |
InChI=1S/C18H15NO4/c1-2-3-17(20)22-15-10-6-14(7-11-15)18(21)23-16-8-4-13(12-19)5-9-16/h4-11H,2-3H2,1H3 |
Clave InChI |
RWWNQUAYWZKHRN-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)OC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


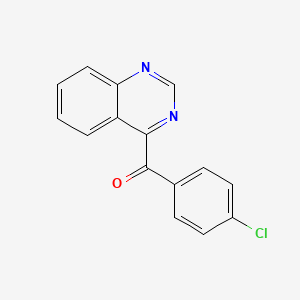
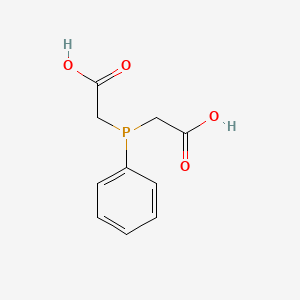
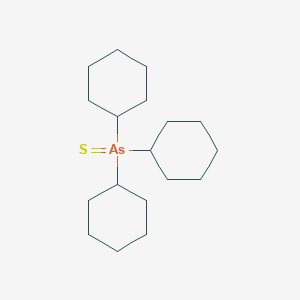
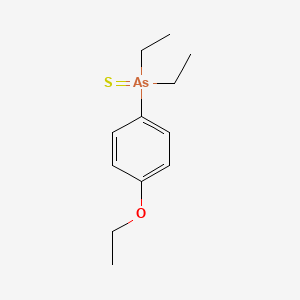

![[(Ethanesulfonyl)methanesulfonyl]benzene](/img/structure/B14624595.png)
![Bicyclo[4.2.0]octa-3,7-diene-2,5-dione, cis-](/img/structure/B14624601.png)
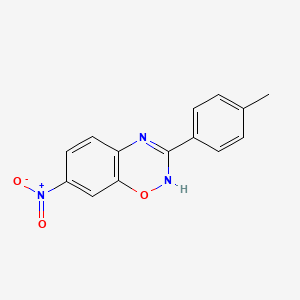
![1-[2-(1-Methyl-1H-indol-3-yl)ethyl]piperidin-2-one](/img/structure/B14624619.png)
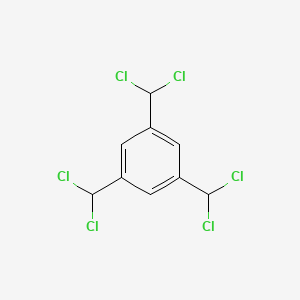
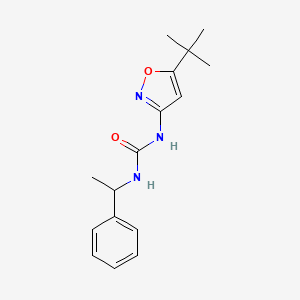
![(Piperazine-1,4-diyl)bis{[5-(3,4-dibromobutyl)pyridin-2-yl]methanone}](/img/structure/B14624641.png)
